molecular formula C21H27N5O3S B2921597 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate CAS No. 898367-08-3

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate

Cat. No.: B2921597
CAS No.: 898367-08-3
M. Wt: 429.54
InChI Key: FSIBGVGXVVGAGZ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked to a piperazine ring via a methyl bridge. The m-tolyl (meta-methylphenyl) substituent and ethyl carboxylate group contribute to its unique electronic and steric properties.

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-4-16-22-20-26(23-16)19(27)18(30-20)17(15-8-6-7-14(3)13-15)24-9-11-25(12-10-24)21(28)29-5-2/h6-8,13,17,27H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIBGVGXVVGAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. The compound features a thiazole-triazole moiety which is known for various biological applications.

The compound primarily targets activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . It has been shown to affect both the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway , indicating its role in cellular stress responses and inflammation regulation.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , which may be attributed to its ability to modulate ER stress and inflammatory responses. Neuroprotection is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound are significant as they can contribute to the treatment of various inflammatory conditions. The modulation of NF-kB signaling suggests that it could be effective in reducing inflammation in diseases such as arthritis and other chronic inflammatory disorders.

Anticancer Potential

Compounds with similar structural features have been studied for their anticancer properties. For instance, derivatives of thiazole and triazole have shown activity against various cancer cell lines, including colon carcinoma and breast cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is an area ripe for further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. These parameters are critical for determining bioavailability and therapeutic efficacy. The stability under physiological conditions remains an important consideration for its potential use in clinical settings.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The m-tolyl group balances steric bulk and electronic effects, while the ethyl carboxylate enhances solubility—critical for bioavailability. Replacing m-tolyl with electron-deficient groups (e.g., chlorophenyl in Compound B) could modulate target selectivity .
  • Pharmacokinetic Predictions: Compared to Compound A, the target compound’s carboxylate may improve renal clearance but reduce blood-brain barrier penetration.

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